molecular formula C13H9D11Cl2N2O.HCl B602606 Clenpenterol-D11 hydrochloride CAS No. 1325559-11-2

Clenpenterol-D11 hydrochloride

Cat. No.: B602606
CAS No.: 1325559-11-2
M. Wt: 338.748
InChI Key:
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Description

Clenpenterol-D11 hydrochloride is a deuterium-labeled analogue of Clenpenterol, a compound known for its β-agonist properties. This compound is primarily used in scientific research to study metabolic pathways and the pharmacokinetics of β-agonists. The deuterium labeling allows for precise tracking in various biological systems, making it a valuable tool in both clinical and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clenpenterol-D11 hydrochloride involves the incorporation of deuterium atoms into the Clenpenterol molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium

Industrial Production Methods: Industrial production of this compound is carried out under strict cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality. The production involves multiple steps, including:

    Deuterium Exchange Reactions: Using deuterated reagents to replace hydrogen atoms.

    Purification: Techniques such as crystallization and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the product meets specified standards.

Chemical Reactions Analysis

Types of Reactions: Clenpenterol-D11 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Clenpenterol-D11 hydrochloride is extensively used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of β-agonists in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of β-agonists.

    Industry: Applied in environmental studies to monitor the presence and effects of β-agonist residues in food products.

Mechanism of Action

Clenpenterol-D11 hydrochloride exerts its effects by binding to β-adrenergic receptors, which are part of the G protein-coupled receptor family. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, leading to various physiological responses such as bronchodilation and increased metabolic rate.

Comparison with Similar Compounds

    Clenbuterol: Another β-agonist with similar pharmacological properties but without deuterium labeling.

    Salbutamol: A β-agonist used primarily for treating asthma, differing in its molecular structure and pharmacokinetics.

    Terbutaline: Similar in function but with different receptor affinity and duration of action.

Uniqueness: Clenpenterol-D11 hydrochloride’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable for detailed pharmacokinetic and metabolic studies, setting it apart from other β-agonists.

Properties

CAS No.

1325559-11-2

Molecular Formula

C13H9D11Cl2N2O.HCl

Molecular Weight

338.748

Purity

95% by HPLC; 98% atom D

Related CAS

37158-47-7 (unlabelled)

Synonyms

1-(4-Amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropyl-D11-amino)-ethanol hydrochloride

tag

Clenbuterol Impurities

Origin of Product

United States

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